5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid
Description
Significance of Fused and Linked Heterocyclic Systems in Contemporary Chemistry
Fused and linked heterocyclic compounds, which contain two or more heterocyclic rings sharing atoms or connected by a bond, are cornerstones of modern medicinal chemistry, materials science, and organic synthesis. nih.govijabbr.com These systems are integral to the structure of many natural products and synthetic drugs. ijabbr.com The fusion or linking of heterocyclic rings can result in rigid, planar structures that are able to interact more effectively with biological targets, potentially enhancing their therapeutic efficacy. ijabbr.com
The unique structural and electronic properties of these systems also make them valuable in the development of functional materials such as organic semiconductors and catalysts. ijabbr.com The presence of multiple heteroatoms (like nitrogen and oxygen) within these structures enhances their chemical stability, reactivity, and electronic properties. ijabbr.com
Overview of 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid within Heterocyclic Chemistry
Within the broad class of pyrrole-furan hybrids, this compound is a notable example. This compound features a furan (B31954) ring linked to a pyrrole-2-carboxylic acid moiety at the 5-position. The constituent parts of this molecule, furan and pyrrole (B145914), are themselves fundamental five-membered aromatic heterocycles. ijabbr.com
The aromaticity of these rings influences their chemical behavior, with pyrrole generally being more reactive in electrophilic substitution reactions than furan. ijabbr.com The carboxylic acid group on the pyrrole ring provides a site for further chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 72078-43-4 |
This data is compiled from publicly available chemical databases. nih.govbldpharm.com
Historical Context of Furan and Pyrrole Derivatives in Scientific Inquiry
The scientific investigation of furan and pyrrole derivatives has a rich history. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. ijabbr.com A significant early derivative, furfural (B47365), was isolated in the early 19th century. ijabbr.com Furan-containing compounds are widespread in nature, particularly as secondary metabolites in plants, such as terpenoids. ijabbr.com
The study of pyrrole gained momentum with research into the structures of essential biological molecules like heme, the pigment in blood, and chlorophyll, the photosynthetic pigment in plants. ijabbr.com The pyrrole ring is a fundamental component of the porphyrin macrocycle found in these vital compounds.
The development of synthetic methodologies for both furan and pyrrole derivatives has been a continuous area of research, enabling the creation of a vast array of compounds with diverse applications. organic-chemistry.org The Paal-Knorr synthesis, for instance, is a well-established method for preparing substituted furans and pyrroles from 1,4-dicarbonyl compounds. ijabbr.com The ongoing exploration of these heterocycles continues to yield novel compounds with interesting properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMLNYNLJWRYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266234 | |
| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72078-43-4 | |
| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72078-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Furan 2 Yl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches to 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid
Direct synthetic methods aim to construct the target molecule or its immediate precursors in a highly efficient manner, often leveraging modern technologies to improve yield, purity, and sustainability.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in safety, scalability, and reaction control. syrris.com The Hantzsch pyrrole (B145914) synthesis, a classic method, has been successfully adapted to a one-step continuous flow process for the preparation of highly substituted pyrrole-3-carboxylic acids. scispace.comnih.gov This technique involves pumping solutions of the reactants—a β-ketoester, an amine, and an α-haloketone—through a heated microreactor. acs.org
For the synthesis of a this compound analogue, a similar flow process could be envisioned. The key would be the use of an appropriate furan-containing starting material, such as 2-(bromoacetyl)furan as the α-haloketone. The HBr generated as a byproduct in the Hantzsch reaction can be utilized in the flow method to hydrolyze an in situ formed ester, directly yielding the carboxylic acid. scispace.com This approach avoids the isolation of intermediates and significantly reduces reaction times, often from hours to minutes. wikipedia.org
| Parameter | Typical Value | Benefit |
| Residence Time | 2 - 10 minutes | Rapid synthesis, high throughput |
| Temperature | 150 - 220 °C | Accelerated reaction rates |
| Pressure | 5 - 10 bar | Prevents solvent boiling, enhances safety |
| Reactant Conc. | 0.1 - 0.5 M | Efficient mixing and heat transfer |
This interactive table summarizes typical parameters for continuous flow synthesis of pyrrole derivatives.
Catalyst-Mediated Synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-
Catalyst-mediated reactions, particularly transition-metal-catalyzed cross-coupling, provide a powerful and modular approach to synthesizing 5-aryl pyrrole-2-carboxylates. A highly effective strategy involves a two-step sequence starting from a commercially available pyrrole-2-carboxylate ester. This method avoids the often complex and lengthy routes that construct the pyrrole ring from acyclic precursors.
The first step is an iridium-catalyzed C-H borylation of methyl or ethyl 1H-pyrrole-2-carboxylate. This reaction selectively installs a boronic ester group at the 5-position of the pyrrole ring. The resulting borylated pyrrole is stable and can be stored for extended periods.
The second step is a Suzuki cross-coupling reaction. The 5-borylated pyrrole is coupled with a halogenated furan (B31954), such as 2-bromofuran, in the presence of a palladium catalyst. Catalyst systems like Pd(OAc)₂/SPhos or Pd(PPh₃)₄ are effective for this transformation. This sequence is notable for its excellent functional group tolerance and consistently high yields. A final hydrolysis step would convert the ester to the target carboxylic acid.
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 2-Bromofuran | Pd(OAc)₂ / SPhos | >90 |
| 2 | 2-Iodofuran | Pd(PPh₃)₄ | >85 |
| 3 | 2-Chlorofuran | Pd(OAc)₂ / XPhos | ~75 |
This interactive table displays representative yields for the Suzuki coupling step in the synthesis of 5-aryl-1H-pyrrole-2-carboxylates.
Pyrrole Core Construction Strategies Leading to this compound Analogues
These strategies focus on building the pyrrole ring from acyclic or other heterocyclic precursors, with the furan moiety being incorporated as part of one of the starting materials.
Cyclocondensation Reactions from Precursors
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. A direct industrial method for producing pyrrole involves the reaction of furan with ammonia (B1221849) over a solid acid catalyst like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) at high temperatures. pharmaguideline.com This reaction, while effective for unsubstituted pyrrole, demonstrates the feasibility of converting a furan ring into a pyrrole ring through a cyclocondensation-type mechanism involving ring opening and reclosure.
More refined laboratory-scale cyclocondensations can be employed to create substituted pyrroles. For instance, the reaction of a 1,4-dicarbonyl compound containing a furan ring with ammonia or a primary amine leads directly to the desired furan-substituted pyrrole, as detailed in the Paal-Knorr synthesis.
Paal-Knorr Pyrrole Synthesis Adaptations for Furan-Substituted Pyrroles
The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. alfa-chemistry.com The primary limitation of this method has historically been the availability of the requisite 1,4-dicarbonyl starting materials. alfa-chemistry.com
A key adaptation for the synthesis of furan-substituted pyrroles involves using a furan derivative as the source of the 1,4-dicarbonyl precursor. For example, a one-pot, two-step process can be employed starting from 2,5-disubstituted furans. mdpi.com
Ring-Opening: The first step is an acid-catalyzed ring-opening of a furan, such as 2-acetyl-5-methylfuran, in the presence of water. This hydrolysis reaction converts the furan into the corresponding 1,4-dicarbonyl compound (a hexane-2,5-dione derivative).
Paal-Knorr Cyclization: In the second step, the resulting 1,4-dicarbonyl intermediate is reacted with an amine or ammonia, without purification, to yield the pyrrole. mdpi.com Water is the only co-product of this step, making the process highly atom-economical. mdpi.com
This adaptation cleverly uses a stable and readily available furan to generate the necessary precursor for the Paal-Knorr reaction in situ.
Hantzsch and Feist-Benary Reactions in Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org To synthesize a this compound derivative via this method, one of the carbonyl-containing starting materials must incorporate a furan ring. For example, the reaction of ethyl 2-(furan-2-yl)-2-oxoacetate (a β-ketoester) with chloroacetone (B47974) (an α-haloketone) and ammonia would be a plausible route. The reaction proceeds through the formation of an enamine intermediate, which then attacks the α-haloketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. cdnsciencepub.com While versatile, the conventional Hantzsch synthesis can have moderate yields, rarely exceeding 60%. thieme-connect.com
The Feist-Benary synthesis , in contrast, is a reaction between α-halo ketones and β-dicarbonyl compounds that typically produces substituted furans, not pyrroles. It is catalyzed by bases like pyridine (B92270) or ammonia. scribd.com However, it is relevant in the context of the Hantzsch synthesis because it can be a competing side reaction. thieme-connect.com When α-chlorocarbonyl compounds are used in the Hantzsch synthesis, the Feist-Benary pathway can lead to the formation of a furan byproduct, where the amine component is not incorporated into the final ring structure. thieme-connect.com The choice of α-haloketone (e.g., using an α-bromo instead of an α-chloro derivative) can sometimes suppress this competing furan formation and favor the desired Hantzsch pyrrole product. thieme-connect.com Therefore, while not a direct method for the target pyrrole, understanding the Feist-Benary reaction is crucial for optimizing the conditions of a related Hantzsch synthesis.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, represent a highly efficient strategy for the synthesis of complex molecules like this compound. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools in this regard. nih.govmdpi.comnih.gov
The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. While not directly producing the pyrrole ring, its products can be valuable intermediates. For the synthesis of a this compound precursor, one could envision a strategy where furfural (B47365) (a furan-containing aldehyde) is a component.
The Ugi reaction , a four-component reaction, is even more versatile. It typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A potential Ugi-based approach to a derivative of the target compound could involve the reaction of furfural, an amine, a suitable dicarboxylic acid monoester, and an isocyanide. The resulting Ugi product could then be subjected to a subsequent cyclization and aromatization sequence to construct the desired pyrrole ring. The mechanism of the Ugi reaction is thought to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate that is subsequently trapped by the carboxylate to yield the final product. nih.gov
Catalytic Methodologies in the Synthesis of Furan/Pyrrole Carboxylic Acids
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The construction of the this compound framework is no exception, with various transition metals playing a pivotal role.
Copper-Catalyzed Processes
Copper catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of pyrrole derivatives. A noteworthy development is the mechanochemical synthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.orgnih.govacs.orgresearchgate.net This method, conducted in a ball mill, offers high efficiency, minimal solvent usage, and avoids the need for external heating. organic-chemistry.org
In a typical procedure, a mixture of a 4-arylidene isoxazol-5-one, an enamino ester, and a catalytic amount of an inexpensive copper salt, such as copper(II) chloride, are milled together. organic-chemistry.orgnih.gov This process leads to a diverse array of structurally novel pyrrole-2-carboxylic acids with excellent tolerance for various functional groups. organic-chemistry.org The proposed mechanism involves a tandem reaction sequence initiated by the copper catalyst. organic-chemistry.org The use of pyrrole-2-carboxylic acid itself as a ligand for copper-catalyzed arylation reactions has also been reported, highlighting the dual role this compound can play in synthesis. nih.gov Furthermore, copper-catalyzed oxidative annulation reactions have been employed for the synthesis of pyrrole-2-carbaldehyde derivatives, which can be further oxidized to the corresponding carboxylic acids. organic-chemistry.org
| Catalyst | Reactants | Product | Yield (%) | Reference |
| CuCl₂ | 4-Arylidene isoxazol-5-ones, Enamino esters | Polysubstituted pyrrole-2-carboxylic acids | up to 93% | organic-chemistry.org |
| CuI | Primary anilines, Aryl halides | Diaryl amines | Moderate to good | nih.gov |
Gold-Catalyzed Dehydrative Cyclizations
Gold catalysis has proven to be a powerful tool for the synthesis of a wide range of heterocyclic compounds, including furans and pyrroles. A particularly elegant and efficient method is the gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols. acs.orgorganic-chemistry.orgnih.govacs.org This reaction proceeds rapidly under mild, open-flask conditions with low catalyst loadings, often as low as 0.05 mol%. acs.orgorganic-chemistry.orgnih.gov
The synthesis of the furan or pyrrole ring of the target molecule could be envisioned starting from appropriately substituted propargylic alcohols. The reaction provides essentially pure aromatic heterocycles in high yields and tolerates a wide range of functional groups. organic-chemistry.org Gold(I) catalysts, such as AuCl, are often employed, and their use under "open-flask conditions" simplifies the experimental procedure by eliminating the need for the strict exclusion of air and moisture. organic-chemistry.org Optimization studies have shown that while catalysts like Au[P(t-Bu)₂(o-biphenyl)]Cl combined with AgOTf can provide the highest yields, the more economical AuCl is also highly effective. organic-chemistry.org Gold-catalyzed propargylic substitution followed by cycloisomerization is another viable route for the synthesis of polysubstituted furans. mdpi.com Additionally, gold(I)-catalyzed hydration of diynes offers a pathway to furans and pyrroles. rsc.org
| Catalyst | Substrate | Product | Key Features | Reference |
| AuCl | Heteroatom-substituted propargylic alcohols | Furans, Pyrroles | Rapid, high-yielding, mild conditions, low catalyst loading | acs.orgorganic-chemistry.orgnih.gov |
| Au[P(t-Bu)₂(o-biphenyl)]Cl/AgOTf | Heteroatom-substituted propargylic alcohols | Furans, Pyrroles | Optimized for highest yields | organic-chemistry.org |
| AuBr₃/AgOTf | Propargylic alcohols, 1,3-Dicarbonyl compounds | Polysubstituted furans | Environmentally friendly (in ionic liquid) | mdpi.com |
Indium and Ruthenium Catalysis in Pyrrole Formation
Indium Catalysis: Indium(III) salts have been utilized as effective catalysts for the synthesis of substituted pyrroles. One notable method involves the intramolecular cyclization of homopropargyl azides, which provides access to a broad scope of substituted pyrroles and bispyrroles in good yields. nih.govacs.org Indium trichloride (B1173362) (InCl₃) is a commonly used catalyst for this transformation. nih.govacs.org Furthermore, indium-catalyzed three-component reactions of α-acetoxy ketones, amines, and silyl (B83357) enol ethers offer a general and efficient one-pot synthesis of highly substituted pyrroles. thieme-connect.com This reaction proceeds without the need for the exclusion of air or moisture. thieme-connect.com Indium catalysts have also been shown to be effective for the regioselective β-alkylation of pyrroles. acs.org
Ruthenium Catalysis: Ruthenium-based catalysts have demonstrated significant utility in the construction of furan and pyrrole rings through various synthetic approaches, including cycloisomerization and multicomponent reactions. nih.gov Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has been developed for the synthesis of lactone-fused pyrroles. scispace.com Another powerful strategy is the ruthenium-catalyzed oxidative annulation of enamides with alkynes via C(sp²)-H/N-H bond cleavage, which can afford N-acetyl substituted or N-unsubstituted pyrroles by slightly altering the reaction conditions. nih.gov Furthermore, ruthenium-catalyzed cycloisomerization of diynols can lead to unsaturated ketones and aldehydes, which can be further transformed into pyridines, showcasing the versatility of this catalytic system in heterocycle synthesis. nih.gov
| Metal | Catalytic Method | Reactants | Product | Reference |
| Indium(III) | Intramolecular Cyclization | Homopropargyl azides | Substituted pyrroles | nih.govacs.org |
| Indium(III) | Three-Component Reaction | α-Acetoxy ketones, Amines, Silyl enol ethers | Highly substituted pyrroles | thieme-connect.com |
| Ruthenium(II) | Oxidative Annulation | Enamides, Alkynes | N-substituted or N-unsubstituted pyrroles | nih.gov |
| Ruthenium | Cycloisomerization | 3-Amino-4-alkynyl-2H-chromen-2-ones | Lactone-fused pyrroles | scispace.com |
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions are instrumental for connecting the furan and pyrrole rings. The direct C-H arylation of pyrroles with aryl halides represents a highly atom-economical approach. researchgate.netnih.govrsc.orgdntb.gov.ua
This methodology allows for the direct coupling of a pyrrole derivative, such as a pyrrole-2-carboxylic ester, with a furan derivative, like 2-bromofuran, to form the desired C-C bond. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand and a base. While the C2 and C5 positions of pyrroles are generally more reactive towards C-H functionalization, careful optimization of reaction conditions can lead to the desired regioselectivity. researchgate.net The direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using Pd(PPh₃)₄ as a catalyst in the presence of Ag₂CO₃. rsc.org It is worth noting that in some catalytic systems, furan and thiophene (B33073) rings can be more reactive than the pyrrole ring. rsc.org Palladium-catalyzed intramolecular direct arylation of benzoic acids has also been reported, which involves a tandem decarboxylation/C-H activation process. nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| PdCl(C₃H₅)(dppb) or Pd(OAc)₂ | Direct Polyarylation | 1-Methylpyrrole, Aryl bromides | 2,5-Diarylpyrroles | researchgate.net |
| Pd(PPh₃)₄ / Ag₂CO₃ | Direct C2-Arylation | N-Acyl pyrroles, Aryl halides | C2-Arylated N-acyl pyrroles | rsc.org |
| Palladium Trifluoroacetate / Silver Carbonate | Intramolecular Direct Arylation | Benzoic acids | Dibenzofuran derivatives | nih.gov |
Lewis Acid-Catalyzed Divergent Syntheses
Lewis acid catalysis provides a powerful platform for the divergent synthesis of polysubstituted furans and pyrroles from common starting materials. An efficient strategy involves a cascade reaction that rapidly constructs multisubstituted C2-furan or pyrrole carboxylic acid derivatives. rsc.orgbohrium.com This catalytic protocol is characterized by the use of inexpensive Lewis acid catalysts and high atom economy. rsc.orgbohrium.com
The reaction proceeds via consecutive processes of ring fragmentation, aromatization, and an SN1 reaction, allowing for the synthesis of a wide variety of tri- and tetrasubstituted furan/pyrrole derivatives in excellent yields. bohrium.com This approach is particularly relevant to the synthesis of the target molecule as it directly yields the desired C2-carboxylic acid functionality. Lewis acids have also been shown to steer the reaction pathways of N-formylmethyl tertiary enamides, leading to either polysubstituted pyrroles or functionalized vicinal amino alcohols depending on the specific Lewis acid used. rsc.org For instance, AlCl₃ promotes the formation of pyrroles, while Sc(OTf)₃ leads to the amino alcohol derivatives. rsc.org Additionally, Lewis acids can catalyze the intramolecular Diels-Alder reaction of the furan diene. researchgate.net
| Lewis Acid | Reaction Type | Substrates | Product | Key Feature | Reference |
| Inexpensive Lewis acids | Cascade Reaction | Simple, readily available starting materials | Multisubstituted C2-furan or pyrrole carboxylic acid derivatives | High atom economy, divergent synthesis | rsc.orgbohrium.com |
| AlCl₃ | Sequential Reactions | N-Formylmethyl tertiary enamides | Polysubstituted pyrroles | Catalyst-steered reaction pathway | rsc.org |
| Sc(OTf)₃ | Ring Opening/Cyclization/Thio-Michael Cascade | Cyclopropyl ketones, 2-Aminothiophenol | Chiral benzothiazole (B30560) derivatives | Asymmetric cascade reaction | researchgate.netnih.gov |
Lactic Acid as a Green Catalyst in Pyrrole Synthesis
The pursuit of environmentally benign chemical processes has led to the investigation of lactic acid as a biodegradable, non-toxic, and efficient catalyst for organic reactions, including the synthesis of pyrrole derivatives. mersin.edu.trresearchgate.net Lactic acid can function as both a green solvent and a catalyst, offering numerous advantages over traditional methods. nih.govresearchgate.net In the context of synthesizing polysubstituted pyrroles, lactic acid facilitates one-pot, multi-component reactions, often at room temperature. mersin.edu.trnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Yield | Reference |
| Primary Amines | 1,3-Dicarbonyl Compounds | trans-β-nitrostyrene | Lactic Acid | Room Temperature | High to Excellent | mersin.edu.trnih.gov |
| Aldehyde | Amine | Dialkyl acetylenedicarboxylate | Lactic Acid | Ambient Temperature, EtOH | High | researchgate.net |
| Aminoketone | β-ketoester | Lactic Acid | Ultrasound (40 kHz) | N/A | Increased Yields | semanticscholar.org |
Functionalization of Existing Heterocyclic Scaffolds
Aldehyde Functionalization and Conversion to Carboxylic Acid Derivatives
A common and effective strategy for synthesizing carboxylic acids like this compound is through the oxidation of the corresponding aldehyde, 5-(furan-2-yl)-1H-pyrrole-2-carbaldehyde. The aldehyde group on the heterocyclic core serves as a versatile handle for conversion to the desired carboxylic acid functionality. nih.govpharmaguideline.com
This transformation can be achieved using various oxidizing agents. For instance, the oxidation of furan-2-carboxaldehyde derivatives can be accomplished under mild conditions. mdpi.com A metal-free catalytic system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen source has been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) (HMF) and its aldehyde derivatives into the corresponding carboxylic acids with high yields. semanticscholar.org This method is notable for its simplicity and avoidance of heavy metal catalysts. semanticscholar.org The reaction proceeds through the oxidation of the aldehyde to a carboxylate salt, which is then acidified to yield the final carboxylic acid. semanticscholar.org
Another approach involves the one-pot synthesis where the aldehyde is first formed or used as a starting material and then oxidized in situ to the carboxylic acid, which can then be esterified. For example, furfural can be catalytically converted to furoic acid using a copper(I) chloride catalyst and an oxidant like tert-butyl hydroperoxide, and then reacted further without intermediate purification. mdpi.com
| Starting Aldehyde | Oxidizing System | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-Hydroxymethylfurfural (HMF) | NaOtBu / O₂ | DMF | 45 °C | 6 h | 80.85 | semanticscholar.org |
| 5-Formylfuran-2-carboxylic acid (FFCA) | NaOtBu / O₂ | DMF | 45 °C | 6 h | 87.94 | semanticscholar.org |
| Furan-2,5-dicarbaldehyde (DFF) | NaOtBu / O₂ | DMF | 45 °C | 6 h | 85.02 | semanticscholar.org |
| Furfural | CuCl / t-BuOOH | Acetonitrile/Water | Room Temp | 5 h | N/A (Intermediate) | mdpi.com |
Halogenation and Subsequent Derivatization
Introducing a halogen atom onto the furan or pyrrole ring of a precursor molecule is a key strategy for enabling further functionalization. Both furan and pyrrole rings are electron-rich and susceptible to electrophilic substitution, including halogenation. pharmaguideline.comksu.edu.sa However, their high reactivity requires the use of mild halogenating agents and controlled conditions, such as low temperatures, to prevent polyhalogenation and other side reactions. quimicaorganica.orgimperial.ac.uk Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed for this purpose. quimicaorganica.org
Once halogenated, the furan-pyrrole scaffold possesses a reactive site suitable for a variety of cross-coupling reactions. This halogen atom can be substituted through reactions like Suzuki, Stille, or Heck couplings, allowing for the introduction of diverse substituents and the construction of more complex molecules. This derivatization is crucial for creating analogues of the parent compound, enabling the exploration of structure-activity relationships for various applications. The position of halogenation is typically at the C5 position of the furan ring or the C2/C5 positions of the pyrrole ring, which are the most reactive sites for electrophilic attack. ksu.edu.sa
Scale-Up Synthesis and Process Optimization for Related Pyrrole Carboxylic Acids
The transition from laboratory-scale synthesis to larger, industrial-scale production of pyrrole carboxylic acids necessitates significant process optimization. A key challenge in scaling up reactions like the Paal-Knorr synthesis, a common method for creating pyrroles, is managing the exothermic nature of the reaction, especially at high concentrations. acs.org
Continuous flow chemistry using microreactors has emerged as a powerful solution for addressing these scale-up challenges. acs.orgresearchgate.net This technology offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety compared to traditional batch processes. syrris.comacs.org For the synthesis of pyrrole-3-carboxylic acids, continuous flow methods have been developed that allow for the direct production of the acid from readily available starting materials in a single, uninterrupted process. researchgate.netsyrris.com
One notable example demonstrated the scale-up of a Paal-Knorr pyrrole synthesis from a microreactor with a volume of a few microliters to a multi-milliliter glass microstructured flow reactor. acs.org This successful scale-up resulted in the production of a pyrrole derivative at a rate of 55.8 grams per hour with nearly quantitative conversion, showcasing a scale-up factor of over 1300. acs.org Such advancements highlight the potential for efficient, safe, and high-throughput manufacturing of pyrrole carboxylic acids and their derivatives. researchgate.netsyrris.com
| Synthesis Method | Reactor Type | Key Advantages | Production Rate Example | Reference |
| Batch Process | Standard Flask | Simple setup for small scale | N/A | acs.org |
| Continuous Flow | Microreactor (μL to mL) | Excellent heat/mass transfer, safety, precise control, easy scale-up | 55.8 g/hour (for a related pyrrole) | acs.org |
| Continuous Flow | Microfluidic Chip | High efficiency, atom economy, reduced waste, multistep potential | 850 mg in 2.5 h (for a related pyrrole acid) | researchgate.netsyrris.com |
Unveiling the Chemical Versatility of this compound: A Study of its Reactivity and Transformative Potential
The heterocyclic compound this compound stands as a molecule of significant interest in organic synthesis, offering a rich scaffold for diverse chemical transformations. This article delves into the chemical reactivity and transformative studies of this compound, focusing on reactions involving its carboxylic acid moiety and transformations of its pyrrole ring.
Theoretical and Computational Investigations of 5 Furan 2 Yl 1h Pyrrole 2 Carboxylic Acid
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to elucidate molecular structure, bonding, and the properties of atoms within a molecule. nih.govresearchgate.net This analysis partitions a molecule into atomic basins, allowing for the calculation of atomic properties and the characterization of chemical bonds and noncovalent interactions based on the properties of critical points in the electron density. nih.gov
In QTAIM analysis, the topology of the electron density (ρ) is defined by its critical points—locations where the gradient of the electron density is zero. These points are classified by the signs of the eigenvalues of the Hessian matrix of the electron density. nih.gov
Bond Critical Points (BCPs): A (3, -1) critical point, known as a bond critical point, is found between two chemically bonded atoms. The presence of a BCP and its associated bond path indicates an interaction between the atoms. Key properties at the BCP, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature of the bond (e.g., covalent vs. closed-shell interactions).
Ring Critical Points (RCPs): A (3, +1) critical point, or a ring critical point, is typically found in the center of a ring structure, such as the furan (B31954) and pyrrole (B145914) rings in the target molecule. nih.govresearchgate.net The properties at the RCP provide insights into the electronic structure and stability of the ring system.
A detailed QTAIM study on 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid would involve identifying all BCPs and RCPs and analyzing their properties to characterize the covalent bonds within the furan, pyrrole, and carboxylic acid moieties, as well as the bond linking the two heterocyclic rings.
Illustrative Data for QTAIM Bond Critical Points The following table is an example of how data from a QTAIM analysis would be presented. No published data is currently available for this compound.
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Bond Type |
|---|---|---|---|---|
| C-C (furan) | Value | Value | Value | Covalent |
| C-O (furan) | Value | Value | Value | Polar Covalent |
| C-C (pyrrole) | Value | Value | Value | Covalent |
| C-N (pyrrole) | Value | Value | Value | Polar Covalent |
| C-C (inter-ring) | Value | Value | Value | Covalent |
| C=O (carboxyl) | Value | Value | Value | Polar Covalent |
QTAIM is a powerful tool for identifying and characterizing noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition. nih.govresearchgate.net These interactions are also identified by the presence of a bond critical point between atoms of different molecules or distant parts of the same molecule. The properties at these BCPs, particularly low electron density and a positive Laplacian value, are indicative of closed-shell, noncovalent interactions.
For this compound, QTAIM could be used to analyze potential intermolecular hydrogen bonds involving the carboxylic acid group and the N-H group of the pyrrole ring, as well as weaker C-H···O interactions. Such an analysis would be critical in understanding the supramolecular structure in the solid state.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which align with the classic Lewis structure concept. This method is used to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor orbital interactions within a molecule. researchgate.net
The stability of the molecule is analyzed by examining the second-order perturbation energies (E(2)) between filled (donor) and vacant (acceptor) NBOs. A higher E(2) value indicates a stronger interaction and greater stabilization of the system. For this compound, NBO analysis would reveal key intramolecular interactions, such as the delocalization of π-electrons across the connected furan and pyrrole rings and the hyperconjugative effects involving the carboxylic acid group.
Illustrative Data for NBO Second-Order Perturbation Analysis The following table is a hypothetical representation of NBO analysis results. No published data is currently available for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C2) | π*(C3-C4) | Value | π-delocalization |
| LP(O) | π*(C-C) | Value | Lone pair delocalization |
| π(C-C) | π*(C=O) | Value | Conjugation |
| σ(C-H) | σ*(C-C) | Value | Hyperconjugation |
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the space in the crystal into regions where the contribution to the electron density from the molecule of interest is greater than that from any other molecule.
For this compound, this analysis would be invaluable for understanding how molecules pack in the solid state and for quantifying the importance of various interactions, such as hydrogen bonding from the carboxylic acid and N-H groups. Interaction energy calculations would further complement this by determining the energetic strength of specific molecular pairs within the crystal.
Illustrative Data for Hirshfeld Surface Fingerprint Plots The following table is an example of the quantitative output from a Hirshfeld surface analysis. No published data is currently available for this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Value |
| O···H / H···O | Value |
| C···H / H···C | Value |
| N···H / H···N | Value |
| C···C | Value |
| Other | Value |
Mechanistic Studies of Chemical Reactions using Computational Chemistry
Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing deep insights into reaction feasibility and selectivity. rsc.org
For this compound, computational studies could be employed to investigate a variety of potential reactions. For example, the mechanism of its synthesis, such as a Paal-Knorr reaction followed by carboxylation, could be elucidated. researchgate.net Alternatively, its reactivity in processes like electrophilic substitution on the pyrrole or furan rings, or its participation in cycloaddition reactions, could be modeled. mdpi.com Such studies would involve locating transition state structures and performing intrinsic reaction coordinate (IRC) calculations to confirm that these structures connect the intended reactants and products. At present, specific computational mechanistic studies for reactions involving this compound are not reported in the literature.
Exploration of Biological Activities and Associated Mechanisms of 5 Furan 2 Yl 1h Pyrrole 2 Carboxylic Acid Derivatives in Vitro
Antimicrobial Activity Investigations
The antimicrobial potential of compounds structurally related to 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid has been demonstrated through their activity against diverse microbial strains. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of pyrrole-2-carboxylic acid have shown varied levels of antibacterial activity. For instance, certain pyrrole-2-carboxamide derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. Another related compound, 3-aryl-3-(furan-2-yl)propenoic acid, has demonstrated inhibitory effects against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus at a concentration of 64 µg/mL.
Table 1: Antibacterial Activity of Related Pyrrole (B145914) and Furan (B31954) Derivatives
| Compound Type | Bacterial Strain | Activity (MIC/Concentration) | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamide derivatives | Gram-positive and Gram-negative strains | 1.05 - 12.01 μg/mL | |
| 3-aryl-3-(furan-2-yl)propenoic acid | Escherichia coli | 64 µg/mL | |
| 3-aryl-3-(furan-2-yl)propenoic acid | Staphylococcus aureus | 64 µg/mL |
Antifungal Properties
The antifungal potential of related structures has also been investigated. Notably, 2-acylhydrazino-5-arylpyrrole derivatives have exhibited significant antifungal activity against various Candida species, with MIC values in the range of 0.39-3.12 microg/mL. Additionally, derivatives of 3-aryl-3-(furan-2-yl)propenoic acid have shown good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL.
Table 2: Antifungal Activity of Related Pyrrole and Furan Derivatives
| Compound Type | Fungal Strain | Activity (MIC/Concentration) | Reference |
|---|---|---|---|
| 2-acylhydrazino-5-arylpyrroles | Candida albicans and other Candida non-albicans | 0.39 - 3.12 microg/mL | |
| 3-aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 µg/mL |
Mechanisms of Antimicrobial Action
To understand how these compounds exert their antimicrobial effects, researchers have investigated their interactions with specific cellular targets and processes that are vital for microbial survival and pathogenicity.
One of the key mechanisms of action for some pyrrole derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair. Specifically, certain pyrrolamide compounds have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase. By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the production of virulence factors. Disrupting this communication pathway is a promising strategy to disarm pathogens without killing them, potentially reducing the development of resistance. A related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been identified as a QS inhibitor in Pseudomonas aeruginosa. It has been shown to reduce the production of key virulence factors such as pyocyanin (B1662382) and rhamnolipid. Similarly, pyrrole-2-carboxylic acid has been found to inhibit QS and related virulence factors in P. aeruginosa.
Table 3: Quorum Sensing Inhibition and Virulence Factor Reduction by Related Pyrrole Derivatives in Pseudomonas aeruginosa
| Compound | Effect | Reference |
|---|---|---|
| 1H-pyrrole-2,5-dicarboxylic acid | Inhibits Quorum Sensing | |
| 1H-pyrrole-2,5-dicarboxylic acid | Reduces pyocyanin and rhamnolipid production | |
| Pyrrole-2-carboxylic acid | Inhibits Quorum Sensing and related virulence factors |
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial treatments. The ability to inhibit biofilm formation is therefore a highly desirable attribute for new antimicrobial agents. Research has shown that 1H-pyrrole-2,5-dicarboxylic acid can inhibit the formation of P. aeruginosa biofilms. Furthermore, pyrrole-2-carboxylic acid has been demonstrated to reduce biofilm biomass in Listeria monocytogenes.
Inhibition of Mycolic Acid Synthesis
Mycolic acids are crucial long-chain fatty acids that form the major component of the cell wall in Mycobacterium tuberculosis, providing a formidable barrier that contributes to the bacterium's virulence and resistance to many drugs. microbenotes.comresearchgate.netpatsnap.com The biosynthetic pathway of mycolic acids is a prime target for antitubercular drugs. microbenotes.comfrontiersin.org Derivatives of the this compound scaffold have been investigated as inhibitors of this pathway.
The mechanism of action often involves targeting key enzymes or transport proteins essential for the construction and translocation of mycolic acids. One such critical target is the mycobacterial membrane protein Large 3 (MmpL3), which is responsible for exporting mycolic acids to the outer membrane. nih.gov Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. nih.gov Pyrrole-based compounds, such as the pyrrole derivative BM212, have been identified as MmpL3 inhibitors. nih.gov Research into pyrrole-2-carboxamide derivatives has shown that these compounds can exhibit potent activity against M. tuberculosis, including drug-resistant strains, by targeting MmpL3. nih.gov This inhibition directly affects the transport of trehalose (B1683222) monomycolate (TMM), a key precursor, across the plasma membrane, thereby halting the synthesis of the outer mycolic acid layer. nih.gov
Another enzyme in this pathway is the salicylate (B1505791) synthase MbtI, which is essential for the production of mycobacterial siderophores that are crucial for iron acquisition. mdpi.com Studies on 5-phenylfuran-2-carboxylic acid derivatives, which share a structural similarity with the furan-pyrrole scaffold, have identified potent inhibitors of MbtI. mdpi.com For instance, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid demonstrated significant inhibitory properties and antitubercular activity, highlighting the importance of the furan-2-carboxylic acid moiety in targeting this essential mycobacterial enzyme. mdpi.com
| Compound Class | Target | Example Compound | Reported Activity (MIC or IC50) | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides | MmpL3 | Compound 32 | MIC < 0.016 μg/mL against drug-resistant TB | nih.gov |
| 5-Phenylfuran-2-carboxylic acids | MbtI | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | IC50 ≈ 15 µM | mdpi.com |
| 5-Phenylfuran-2-carboxylic acids | MbtI | 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | IC50 ≈ 13 µM | mdpi.com |
Metal Ion Chelation and Enzyme Inhibition
Many enzymes require metal ions as cofactors for their catalytic activity. The chelation, or binding, of these essential metal ions by small molecules can lead to enzyme inhibition. nih.govnih.gov This mechanism is a recognized strategy in drug design. rsc.org The structure of this compound, containing heteroatoms with lone pairs of electrons and a carboxylic acid group, suggests a potential for coordinating with metal ions.
Furan and pyrrole derivatives have demonstrated the ability to chelate transition metals like iron (Fe²⁺) and copper (Cu²⁺). psecommunity.org Chelating agents are considered secondary antioxidants because they can stabilize the oxidized form of metal ions, thereby reducing their catalytic activity in detrimental redox reactions. psecommunity.org The synthesis of silver(I) complexes with pyrrole-2-carboxylate and furan-2-carboxylate (B1237412) has confirmed the ability of these heterocyclic ligands to coordinate with metal ions. nih.gov
In the context of enzyme inhibition, this chelating property can be particularly effective. For example, the RNase H enzyme of HIV-1 reverse transcriptase has two crucial metal ions, typically Mg²⁺, in its active site. An in silico docking simulation of 5-nitro-furan-2-carboxylic acid derivatives suggested that their inhibitory action involves the conserved His539 residue and the two metal ions in the RNase H catalytic center. nih.gov By forming coordination complexes with these essential metal ions, the chelating agent can disrupt the enzyme's structure and function, leading to inhibition. nih.govrsc.org This provides a plausible mechanism by which this compound derivatives could inhibit metalloenzymes.
Antiviral Properties (e.g., HIV-1 Fusion Inhibition)
The development of novel inhibitors of human immunodeficiency virus type 1 (HIV-1) is crucial to combat drug resistance and the adverse effects of long-term antiretroviral therapy. frontiersin.org One of the key stages in the HIV-1 lifecycle is its entry into the host cell, which is mediated by the viral envelope glycoprotein (B1211001). This makes the entry process an attractive target for new antiviral drugs. frontiersin.org
Derivatives of the pyrrole scaffold have been identified as potent HIV-1 entry inhibitors. frontiersin.org Specifically, research into N-substituted pyrrole derivatives has yielded compounds that display significant anti-HIV activities by targeting the viral entry step. frontiersin.org One such derivative, identified as NSPD-12m, demonstrated potent inhibitory activities against various HIV-1 isolates, including strains resistant to the fusion inhibitor T20 (enfuvirtide). frontiersin.org
| HIV-1 Strain | Genotype/Biotype | EC50 (µM) | Reference |
|---|---|---|---|
| HIV-1IIIB | X4 | 0.018 ± 0.003 | frontiersin.org |
| HIV-1Bal | R5 | 0.021 ± 0.005 | frontiersin.org |
| A018 | CRF01_AE | 0.034 ± 0.006 | frontiersin.org |
| 924-22 | Subtype B | 0.016 ± 0.002 | frontiersin.org |
| 936-2 | Subtype C | 0.025 ± 0.004 | frontiersin.org |
Targeting Viral Entry Proteins
The mechanism behind the antiviral activity of these pyrrole derivatives involves direct interaction with viral entry proteins. The HIV-1 envelope glycoprotein is composed of two subunits, gp120 and gp41, which orchestrate the fusion of the viral and cellular membranes. The gp41 subunit is a particularly important target as it undergoes critical conformational changes to facilitate this fusion. frontiersin.org
Studies have shown that N-substituted pyrrole derivatives, such as NSPD-12m, inhibit HIV-1 entry by specifically targeting the gp41 protein. This interaction prevents the conformational changes required for membrane fusion, effectively blocking the virus from entering the host cell. This mode of action places these compounds in the class of HIV-1 entry/fusion inhibitors. frontiersin.org Computational docking studies on similar heterocyclic structures have also shown that functional groups like carboxylic acids can form key interactions, such as salt bridges, with amino acid residues (e.g., Lys574 or Arg579) in the gp41 binding site, further stabilizing the inhibitor-protein complex. researchgate.net
Supramolecular Chemistry and Molecular Recognition Studies
Design of Anion Binding Motifs and Receptors
No published research specifically details the design and synthesis of anion binding motifs or receptors based on the "5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid" scaffold. While pyrrole-based structures are widely recognized for their hydrogen-bonding capabilities in anion recognition, specific studies quantifying the anion affinity and selectivity of this particular compound are absent from the scientific literature.
Intermolecular Interactions in Self-Assembly
There is no available crystallographic or spectroscopic data detailing the intermolecular interactions and self-assembly behavior of "this compound." Studies on similar carboxylic acids suggest the potential for hydrogen bonding between the carboxylic acid groups and between the N-H of the pyrrole (B145914) and a suitable acceptor; however, specific experimental evidence for this compound is not documented.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid and its derivatives. Traditional methods are often being replaced by "green chemistry" approaches that prioritize sustainability. lucp.netnih.gov
Key areas for development include:
Catalyst Innovation : The use of novel catalysts, such as nanoparticles and heterogeneous catalysts, is a promising direction for improving reaction yields and simplifying purification processes. nih.gov
Solvent-Free and Alternative Solvents : Moving away from hazardous organic solvents towards solvent-free reactions or the use of greener solvents like water or ionic liquids is a critical goal. lucp.net Methodologies such as ball milling (mechano-chemical activation) represent a solventless approach to synthesis. lucp.net
One-Pot Reactions : Multi-component, one-pot syntheses, such as variations of the Paal-Knorr reaction, are being explored to increase efficiency by reducing the number of steps, which saves time, resources, and reduces waste. acs.orgacs.orgtandfonline.com
Bio-based Feedstocks : Investigating synthetic pathways that utilize renewable biomass-derived precursors for the furan (B31954) or pyrrole (B145914) rings aligns with the growing demand for sustainable chemical production. researchgate.net For instance, pyrrole can be derived industrially from furan by passing it over catalysts like SiO2 and Al2O3 with ammonia (B1221849) and steam. pharmaguideline.com
These advancements aim to make the synthesis of this class of compounds more cost-effective, scalable, and environmentally friendly.
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The furan and pyrrole nuclei are present in a multitude of biologically active compounds, suggesting that this compound could have a wide range of therapeutic applications yet to be discovered. ijabbr.comnih.gov Furan derivatives are known for a vast array of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and analgesic properties. wisdomlib.orgutripoli.edu.ly Similarly, pyrrole scaffolds are integral to many drugs and natural products. nih.gov
Future research should focus on:
Broad-Spectrum Screening : Systematic screening of the compound and its analogues against diverse biological targets could uncover novel activities. This includes exploring its potential as an agent for central nervous system disorders, cardiovascular diseases, or metabolic conditions like diabetes. ijabbr.comutripoli.edu.ly
New Therapeutic Areas : Given the rise of antibiotic resistance, a key area of exploration is its potential as a novel antimicrobial agent, possibly targeting multi-drug resistant (MDR) strains. semanticscholar.orgnih.gov
Mechanism of Action Studies : For any identified biological activity, detailed studies to elucidate the specific molecular mechanisms are crucial for further drug development and optimization.
The established therapeutic value of furan and pyrrole moieties provides a strong rationale for the continued investigation of this hybrid compound in various disease models. ijabbr.comdergipark.org.tr
Advanced Computational Modeling for Predictive Design
Computational tools are becoming indispensable in modern drug discovery and materials science for predicting the properties of novel molecules, thereby saving significant time and resources.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) : Developing FB-QSAR models can help in designing derivatives of this compound with enhanced biological activity and better pharmacokinetic profiles. nih.gov These models can identify key structural features that correlate with a desired activity, such as COX-1/COX-2 inhibition. nih.gov
Molecular Docking : In silico docking studies can predict the binding affinity and interaction of the compound with various biological targets, such as enzymes (e.g., EGFR, CDK2) or receptors. rsc.orgnih.govvlifesciences.com This allows for the rational design of more potent and selective inhibitors.
Pharmacophore Modeling : Identifying the key pharmacophoric features of the molecule can guide the design of new compounds with similar or improved activity.
Permeability Prediction : Computational studies can also assess properties like passive permeability, which is crucial for drug development, especially for macrocyclic structures containing furan and pyrrole moieties. acs.orgnih.gov
By combining computational modeling with synthetic chemistry, researchers can accelerate the discovery and optimization of lead compounds based on the this compound scaffold.
Integration into Advanced Functional Materials
The conjugated π-system of the linked furan and pyrrole rings suggests that this compound could be a valuable building block for advanced functional materials. Both polyfuran and polypyrrole are known conducting polymers. imp.kiev.ua
Emerging research could explore:
Conducting Polymers : The synthesis of copolymers incorporating the this compound monomer could lead to new conductive materials with tailored electronic and physical properties. uark.edu The weaker aromaticity of furan compared to thiophene (B33073) or benzene (B151609) can be a feature to exploit in designing novel materials. researchgate.net
Organic Electronics : Derivatives of this compound could be used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (LEDs). imp.kiev.uarsc.org Copolymers based on furan-containing diketopyrrolopyrrole have already shown promise with high hole mobility and good power conversion efficiencies in solar cells. rsc.org
Sensors and Coatings : The chemical reactivity and electronic properties of the furan-pyrrole system could be harnessed to create chemical sensors or functional coatings, such as antistatic coatings. uark.edu
The ability to modify the carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto surfaces, further expanding its potential in materials science.
Investigation of Hybrid Systems with Novel Pharmacophores or Material Properties
Pharmacophore hybridization, the strategy of combining two or more bioactive scaffolds into a single molecule, is a powerful tool for developing new therapeutic agents with potentially improved efficacy or novel mechanisms of action. nih.govnih.gov
Future work in this area could involve:
Synthesis of Novel Hybrids : Creating hybrid molecules by linking the this compound scaffold to other pharmacologically important moieties (e.g., thiazoles, quinolines, or natural products like combretastatin (B1194345) A-4). nih.govnih.govmdpi.com
Synergistic Effects : Investigating whether these hybrid molecules exhibit synergistic or additive effects, leading to enhanced potency against targets like cancer cells or microbial pathogens.
Dual-Target Inhibitors : Designing hybrids that can simultaneously modulate two different biological targets, which can be an effective strategy for treating complex multifactorial diseases like cancer.
Material Hybrids : In material science, creating hybrid systems by combining the furan-pyrrole unit with other functional molecules could lead to materials with unique optical, electronic, or self-assembly properties.
This approach allows for the exploration of vast new chemical spaces, potentially leading to breakthroughs in both medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
